molecular formula C8H13N B1521885 (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine CAS No. 1212471-17-4

(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine

Cat. No.: B1521885
CAS No.: 1212471-17-4
M. Wt: 123.2 g/mol
InChI Key: XLBALIGLOMYEKN-RRQHEKLDSA-N
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Description

(2R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine (CAS: 1820858-45-4) is a chiral amine featuring a norbornene (bicyclo[2.2.1]hept-5-ene) backbone with a methylamine substituent at the 2R position. Its molecular formula is C₈H₁₃N (MW: 123.20 g/mol), and its rigid bicyclic structure confers unique steric and electronic properties . The compound is commercially available as a racemic mixture or in enantiopure form, with applications in polymer crosslinking, supramolecular chemistry, and pharmaceutical synthesis .

Properties

IUPAC Name

[(2R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6?,7?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBALIGLOMYEKN-RRQHEKLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2CC1C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: undergoes various types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form bicyclo[2.2.1]hept-5-en-2-one using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) .

  • Reduction: The compound can be further reduced to form bicyclo[2.2.1]heptane derivatives using LiAlH4 or NaBH4 .

  • Substitution Reactions: The amine group can undergo substitution reactions with alkyl halides to form alkylated derivatives .

Common Reagents and Conditions:

  • Oxidation: m-CPBA, room temperature.

  • Reduction: LiAlH4, ether solvent, 0°C to room temperature.

  • Substitution: Alkyl halides, polar aprotic solvents, room temperature.

Major Products Formed:

  • Oxidation: Bicyclo[2.2.1]hept-5-en-2-one.

  • Reduction: Bicyclo[2.2.1]heptane derivatives.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: has diverse applications in scientific research:

  • Chemistry: It serves as a versatile synthetic intermediate in the construction of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications in drug discovery and development.

  • Industry: It is utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

  • Receptor Binding: It can act as a ligand for receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
  • Molecular Formula : C₉H₁₅N (MW: 137.22 g/mol).
  • Key Differences : Ethylamine chain instead of methylamine; (1S,2S,4S) stereochemistry.
1-Bicyclo[2.2.1]hept-2-yl-ethylamine
  • Molecular Formula : C₉H₁₅N (MW: 137.22 g/mol).
  • Key Differences: Ethylamine substituent at position 2 of the bicycloheptane (non-enriched) backbone.
  • Applications: Used in Diels-Alder reactions due to the norbornene diene system .
Bicyclo[2.2.1]heptane-2,3-diyldimethanamine
  • Molecular Formula : C₉H₁₈N₂ (MW: 154.25 g/mol).
  • Key Differences : Two methanamine groups at positions 2 and 3; fully saturated bicycloheptane.
  • Applications : Rigid diamines like this are used in synthesizing CXCR2 antagonists for cancer therapy .

Stereochemical Variants

Endo vs. Exo Isomerism
  • Example: Silane derivatives of norbornene show distinct reactivity based on endo/exo configurations. For instance, (2R)-exo isomers dominate in Diels-Alder reactions due to favorable transition-state geometry, while endo isomers are less reactive .
  • Relevance to Target Compound : The 2R configuration in (2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine may enhance nucleophilic attack efficiency compared to 2S isomers .
Racemic vs. Enantiopure Forms
  • Commercial samples of bicycloheptenylmethanamines are often sold as racemic mixtures (e.g., TCI Chemicals’ “mixture of isomers”) . Enantiopure forms require chiral resolution or asymmetric synthesis, as seen in pharmaceutical intermediates .
Epoxide Reactions
  • The target amine reacts with epoxides (e.g., 2-(phenoxymethyl)oxirane) to form amino alcohols at 1:1 or 1:2 reagent ratios. Ethylamine analogues (e.g., ) exhibit slower kinetics due to steric hindrance .
Polymer Chemistry
  • The methylamine group in this compound enables covalent reinforcement of supramolecular polymers, whereas ethylamine derivatives are less efficient in crosslinking .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Substituent Position Key Feature
This compound C₈H₁₃N 123.20 2R (methylamine) Chiral, norbornene backbone
2-[(1S,2S,4S)-Bicyclo...ethanamine C₉H₁₅N 137.22 2 (ethylamine) Increased steric bulk
Bicyclo[2.2.1]heptane-2,3-diyldimethanamine C₉H₁₈N₂ 154.25 2,3 (methanamine) Rigid diamine for drug design

Table 2: Reactivity Comparison

Compound Reaction with Epoxides Diels-Alder Activity Pharmaceutical Use
(2R)-Bicyclo...methanamine Fast (1:1/1:2 ratio) Moderate Polymer crosslinking
1-Bicyclo[2.2.1]hept-2-yl-ethylamine Slow High Organic synthesis
(1S,4R)-Bicyclo[2.2.1]heptan-2-amine N/A Low CXCR2 antagonist synthesis

Biological Activity

(2R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine, a bicyclic amine, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C₈H₁₃N
  • Molecular Weight : 123.20 g/mol
  • CAS Number : 95-10-3
  • Structural Characteristics : The compound features a bicyclic structure that provides unique steric and electronic properties conducive to biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. The compound's amine group allows it to engage in hydrogen bonding and ionic interactions, which can modulate enzymatic activity and influence cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, potentially affecting metabolic pathways related to various diseases.
  • Receptor Binding : Its structural properties enable it to bind selectively to certain receptors, which may lead to therapeutic effects in conditions such as neurological disorders.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound, particularly focusing on its pharmacological potential.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated potential as an inhibitor for specific enzymes involved in metabolic pathways.
Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress in vitro.
Antimicrobial ActivityExhibited activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Study 1: Enzyme Inhibition

A study conducted by researchers aimed at evaluating the enzyme inhibitory effects of this compound revealed that the compound effectively inhibited the activity of specific enzymes linked to metabolic disorders. The results indicated a dose-dependent inhibition, suggesting its potential use in therapeutic applications targeting metabolic syndromes.

Case Study 2: Neuroprotective Properties

In another investigation, the neuroprotective effects of the compound were assessed using neuronal cell cultures exposed to oxidative stress. The findings demonstrated that this compound significantly reduced cell death and promoted cell survival, indicating its potential for developing treatments for neurodegenerative diseases .

Case Study 3: Antimicrobial Activity

Research exploring the antimicrobial properties of this compound showed that it possessed inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. This highlights its potential role as a lead compound in the development of new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine
Reactant of Route 2
(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine

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